molecular formula C4H10ClNO2 B2944921 3-(Hydroxymethyl)azetidin-3-ol hydrochloride CAS No. 934665-98-2

3-(Hydroxymethyl)azetidin-3-ol hydrochloride

Cat. No.: B2944921
CAS No.: 934665-98-2
M. Wt: 139.58
InChI Key: DETSFBGPJSHZQJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride typically involves the reaction of azetidine with formaldehyde and subsequent hydrochloric acid treatment. One common method includes the following steps:

    Azetidine Formation: Azetidine is synthesized from 3-chloropropanol and ammonia under high-pressure conditions.

    Hydroxymethylation: The azetidine is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group.

    Hydrochloride Formation: The resulting 3-(Hydroxymethyl)azetidin-3-ol is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)azetidin-3-ol hydrochloride.

    Reduction: 3-(Hydroxymethyl)azetidin-3-ol.

    Substitution: Various substituted azetidine derivatives, depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)azetidin-3-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the azetidine ring provides structural rigidity. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-ol: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.

    3-(Hydroxymethyl)pyrrolidine: Contains a five-membered ring instead of a four-membered ring, leading to different chemical properties.

    3-(Hydroxymethyl)aziridine: Has a three-membered ring, which is more strained and reactive compared to azetidine.

Uniqueness

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. The presence of the hydroxymethyl group enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design.

Properties

IUPAC Name

3-(hydroxymethyl)azetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c6-3-4(7)1-5-2-4;/h5-7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETSFBGPJSHZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934665-98-2
Record name 3-(hydroxymethyl)azetidin-3-ol hydrochloride
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